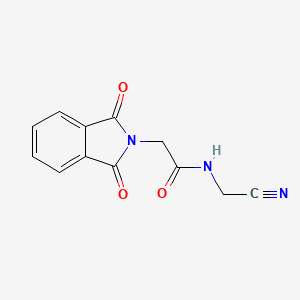![molecular formula C13H10FN3O B11155014 7-(4-Fluoro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11155014.png)
7-(4-Fluoro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Fluoro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine: , often referred to as PP , belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds have garnered interest due to their optical applications, making them valuable tools for studying intracellular processes, chemosensors, and organic materials dynamics . PP exhibits several key characteristics, including a simpler and greener synthetic methodology compared to other fluorophores, as well as tunable photophysical properties. Notably, electron-donating groups (EDGs) at position 7 on the fused ring enhance both absorption and emission behaviors .
Preparation Methods
PP can be synthesized through various routes. One such method involves the regioselective synthesis of 7-aryl-5-methyl- and 5-aryl-7-trifluoromethylpyrazolo[1,5-a]pyrimidines. The synthetic procedure includes cyclization of appropriate precursors, followed by functional group modifications . Industrial production methods may involve scaling up these synthetic routes while optimizing yields and purity.
Chemical Reactions Analysis
PP undergoes several chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions vary based on the specific reaction type. For instance:
Oxidation: PP can be oxidized using suitable oxidants (e.g., peroxides, metal oxides) to yield various derivatives.
Reduction: Reduction of PP can lead to the formation of reduced products.
Substitution: Substituents on the phenyl ring can be modified using nucleophilic substitution reactions.
Major products formed from these reactions include derivatives with altered electronic properties, solubility, and bioactivity.
Scientific Research Applications
PP finds applications across multiple scientific domains:
Chemistry: PP serves as a fluorescent probe for studying molecular interactions, including bio-macromolecular interactions.
Biology: It can be used for bioimaging applications, enabling visualization of cellular processes.
Medicine: Researchers explore PP’s potential as a diagnostic tool or therapeutic agent.
Industry: PP’s tunable properties make it valuable for designing solid-state emitters and organic light-emitting devices.
Mechanism of Action
PP’s mechanism of action involves interactions with molecular targets and pathways. Further studies are needed to elucidate specific binding partners and downstream effects.
Comparison with Similar Compounds
PP stands out due to its unique combination of properties. While other fluorophores exist (e.g., coumarin-153, prodan, rhodamine 6G), PP’s simpler synthesis, tunability, and stability make it an attractive choice for optical applications . Similar compounds include other pyrazolo[1,5-a]pyrimidines, but PP’s distinct features set it apart.
Properties
Molecular Formula |
C13H10FN3O |
|---|---|
Molecular Weight |
243.24 g/mol |
IUPAC Name |
7-(4-fluoro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H10FN3O/c1-18-12-8-9(14)2-3-10(12)11-4-6-15-13-5-7-16-17(11)13/h2-8H,1H3 |
InChI Key |
MQCCXLYGSWRZDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)F)C2=CC=NC3=CC=NN23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetyl}-N,N-dimethyltetrahydro-1(2H)-pyrazinesulfonamide](/img/structure/B11154936.png)
![7-[(1-oxo-1-phenylpropan-2-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11154938.png)
![N-[1-(4-fluorobenzyl)-4-piperidyl]-3-(2-pyrimidinylamino)benzamide](/img/structure/B11154941.png)
![N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]-1-(2-methoxyethyl)-1H-indole-3-carboxamide](/img/structure/B11154955.png)
![8-hexyl-7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11154957.png)
![1,3-dibutoxy-6H-benzo[c]chromen-6-one](/img/structure/B11154959.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B11154965.png)

![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycine](/img/structure/B11154987.png)
![N-[4-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B11154993.png)
![2-{[(4-Hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B11155001.png)


![1-[(2,4-dichlorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11155023.png)
